Tert-butyl 4-(6-phenylpyrazin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(6-phenylpyrazin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-phenylpyrazin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)25-18(24)23-11-9-22(10-12-23)17-14-20-13-16(21-17)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |
InChI Key |
CJARPURKGISCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-phenylpyrazin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with phenylpyrazine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-phenylpyrazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine[][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(6-phenylpyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-phenylpyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-phenylpyrazin-2-yl)piperazine-1-carboxylate is unique due to its specific phenylpyrazine moiety, which imparts distinct biological activities and chemical properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
